molecular formula C13H20BrNO2S B2823089 4-bromo-N-heptylbenzenesulfonamide CAS No. 100452-00-4

4-bromo-N-heptylbenzenesulfonamide

Cat. No.: B2823089
CAS No.: 100452-00-4
M. Wt: 334.27
InChI Key: NQMOSGJYMUFNHV-UHFFFAOYSA-N
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Description

4-Bromo-N-heptylbenzenesulfonamide is an organic compound with the molecular formula C13H20BrNO2S. It belongs to the class of benzenesulfonamides, which are known for their diverse applications in medicinal chemistry and industrial processes .

Preparation Methods

The synthesis of 4-bromo-N-heptylbenzenesulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with heptylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

4-Bromo-N-heptylbenzenesulfonamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed .

Mechanism of Action

The mechanism of action of 4-bromo-N-heptylbenzenesulfonamide involves its interaction with specific molecular targets such as carbonic anhydrase enzymes. By inhibiting these enzymes, the compound can disrupt essential physiological processes in target organisms, leading to therapeutic effects in diseases like cancer and bacterial infections .

Comparison with Similar Compounds

4-Bromo-N-heptylbenzenesulfonamide can be compared with other benzenesulfonamide derivatives such as:

The uniqueness of this compound lies in its specific reactivity and potential for selective inhibition of carbonic anhydrase enzymes, making it a valuable compound in medicinal chemistry and industrial applications .

Properties

IUPAC Name

4-bromo-N-heptylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BrNO2S/c1-2-3-4-5-6-11-15-18(16,17)13-9-7-12(14)8-10-13/h7-10,15H,2-6,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQMOSGJYMUFNHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCNS(=O)(=O)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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